1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol
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Overview
Description
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol is a complex organic compound that features a naphthalene core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol typically involves multiple steps. One common approach is to start with the naphthalene core and introduce the functional groups sequentially. The methylsulfonamido group can be introduced via sulfonylation reactions, while the methoxy and dimethylphenyl groups can be added through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome .
Comparison with Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group and have similar antibacterial properties.
Sulfonimidates: These compounds are structurally similar and are used in similar applications, such as drug development and material science.
Uniqueness: 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C20H21NO5S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H21NO5S/c1-11-9-15(21-27(4,24)25)17(12(2)20(11)26-3)18-14-8-6-5-7-13(14)10-16(22)19(18)23/h5-10,21-23H,1-4H3 |
InChI Key |
NNZCRHUWIDDGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)NS(=O)(=O)C |
Origin of Product |
United States |
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